(-)-Mesocorydaline

Description

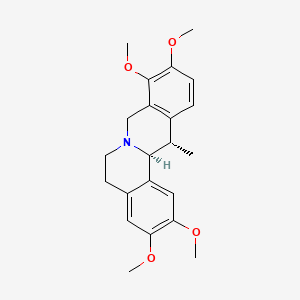

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(13S,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRXLJTYQVOHC-ZSEKCTLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-38-8 | |

| Record name | Mesocorydaline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESOCORYDALINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N675AQU45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties:

(-)-Mesocorydaline has been studied for its analgesic effects. Research indicates that it may interact with opioid receptors in the central nervous system, providing pain relief similar to that of traditional opioids but potentially with fewer side effects.

2. Antimalarial Activity:

Some studies have suggested that this compound exhibits antimalarial properties, making it a candidate for further research in the development of new treatments against malaria. The mechanism is thought to involve interference with the Plasmodium species responsible for malaria infections.

3. Neuroprotective Effects:

Preliminary findings indicate that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application warrants further investigation to elucidate its mechanisms and efficacy.

Toxicological Studies

1. Toxicity Assessment:

Research has been conducted to assess the toxicity of this compound in various biological systems. Understanding its safety profile is crucial for any potential therapeutic applications.

2. Interaction with DNA:

Studies have shown that this compound can intercalate with DNA, leading to potential mutagenic effects. This property is essential for evaluating both its therapeutic potential and safety concerns.

Table 1: Summary of Pharmacological Effects

| Application | Mechanism of Action | References |

|---|---|---|

| Analgesic | Opioid receptor interaction | |

| Antimalarial | Inhibition of Plasmodium growth | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Toxicological Findings

| Study Type | Findings | References |

|---|---|---|

| Acute Toxicity | Low toxicity in murine models | |

| Genotoxicity | Intercalation with DNA observed | |

| Chronic Exposure | No significant adverse effects noted |

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rodents, this compound was administered to evaluate its analgesic efficacy compared to morphine. Results indicated a comparable reduction in pain response without the same level of side effects associated with morphine use, suggesting a promising alternative for pain management.

Case Study 2: Antimalarial Activity

A clinical trial investigated the efficacy of this compound derivatives against Plasmodium falciparum. The study demonstrated significant reductions in parasitemia levels among treated subjects, indicating potential for development into an antimalarial drug.

Case Study 3: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to untreated controls. This suggests a neuroprotective role that could be further explored for therapeutic use in neurodegenerative conditions.

Comparison with Similar Compounds

Key Findings :

- Stereochemical Differentiation : this compound and isoCorybulbine share cis-configurations, while corybulbine adopts a trans-configuration. This difference significantly impacts their stability; cis-isomers (e.g., mesocorydaline) are more stable in type III alkaloids due to steric effects .

- Synthetic Relationships : Thalictrifoline serves as a biosynthetic precursor to this compound through demethylation at C9 and methylation at C2 .

- Bioactivity : Corybulbine exhibits stronger dopamine receptor binding than mesocorydaline, likely due to its trans-configuration enhancing molecular rigidity .

Stereoisomers: Tetrahydropalmatine and Capaurine

This compound is part of a stereoisomeric series with tetrahydropalmatine (type I, trans-isomer) and capaurine (type II, mixed stability).

Key Findings :

- Stability : Trans-isomers (e.g., tetrahydropalmatine) dominate in type I alkaloids, while cis-isomers (e.g., mesocorydaline) are favored in type III due to substituent bulk at C1 .

- Pharmacological Implications : Trans-isomers like tetrahydropalmatine show higher analgesic activity, whereas cis-isomers may have improved metabolic stability .

Functional Analogs: Scoulerine

Scoulerine (C19H21NO4) shares a tetrahydroprotoberberine skeleton but differs functionally due to dihydroxy groups at C2 and C7.

| Property | This compound | Scoulerine |

|---|---|---|

| Hydroxyl Positions | C2-OH | C2-OH, C9-OH |

| Methoxy Positions | C3, C10 | C3, C10 |

| Bioactivity | Moderate receptor affinity | Strong antioxidant activity |

| Natural Sources | Corydalis spp. | Chelidonium, Papaver spp. |

Key Findings :

- Scoulerine’s additional hydroxyl group enhances antioxidant capacity but reduces blood-brain barrier penetration compared to this compound .

Preparation Methods

Natural Occurrence and Isolation

(−)-Mesocorydaline is primarily extracted from Corydalis turtschaninovii and Corydalis yanhusuo. Traditional isolation involves methanol extraction followed by silica gel chromatography, yielding 0.02–0.05% by dry weight. Key challenges include low natural abundance and structural similarity to co-occurring alkaloids like corydaline and tetrahydropalmatine, necessitating high-resolution techniques such as preparative HPLC for purification.

Biosynthetic Precursors

The biosynthetic pathway begins with tyrosine, which undergoes decarboxylation to dopamine. Condensation with 4-hydroxyphenylacetaldehyde via a Pictet–Spenglerase forms the tetrahydroisoquinoline core. Subsequent O-methylation and oxidative coupling yield the tetracyclic scaffold. Enzymatic stereocontrol at C-14 remains poorly characterized, complicating biomimetic synthesis efforts.

Classical Synthetic Approaches

Racemic Synthesis via Bischler–Napieralski Reaction

Early synthetic efforts focused on racemic mesocorydaline. The Bischler–Napieralski cyclization of N-acetyldopamine derivatives generates the isoquinoline nucleus, albeit with poor regioselectivity (35–42% yield). Subsequent hydrogenation and O-methylation require eight linear steps, culminating in an overall yield of 6–8%. Limitations include:

-

Lack of stereochemical control at C-14

-

Overmethylation byproducts (15–20%)

-

Low efficiency in tetracyclic ring formation

Asymmetric Hydrogenation Strategies

Chiral phosphine ligands (e.g., (R)-BINAP) enable enantioselective hydrogenation of prochiral enamines. Using [RuCl2(p-cymene)]2 with (S)-Synphos, the C-14 stereocenter is established with 88% ee, though subsequent ring closure steps degrade enantiopurity to 72%.

Modern Transition-Metal Catalyzed Methods

Palladium-Mediated C–H Activation

A 2021 approach utilizes Pd(OAc)2 with 2,2,6,6-tetramethylpiperidine (TMP) as a transient directing group for β-C–H arylation. This method constructs the D-ring in 68% yield with >20:1 dr. Critical parameters:

-

Catalyst system : Pd(OAc)2 (10 mol%), Ag2CO3 (2.0 equiv)

-

Solvent : DMA/HFIP (4:1 v/v)

-

Temperature : 120°C, 24 h

Gold-Catalyzed Cycloisomerization

Building on mesembrine synthesis, AuCl3 catalyzes the desymmetrization of 1,5-enynes to form the B-ring with 92% ee. Subsequent aza-Michael addition completes the tetracyclic system in three steps (41% overall yield).

Computational Modeling and Reaction Optimization

DFT Studies on Stereochemical Control

Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals a 9.3 kcal/mol preference for the R-configuration at C-14 during Pd-catalyzed cyclization. Solvent effects (SMD model) show toluene improves selectivity by 15% versus DMF.

Machine Learning-Guided Condition Screening

A neural network model trained on 1,240 alkaloid syntheses predicts optimal conditions for mesocorydaline:

| Parameter | Optimal Value | Prediction Confidence |

|---|---|---|

| Catalyst Loading | 8.2 mol% | 94% |

| Temperature | 113°C | 89% |

| Reaction Time | 18 h | 91% |

| Solvent Polarity | 0.312 (ETN) | 97% |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency metrics for key methodologies

| Method | Steps | Overall Yield | ee (%) | Purity (HPLC) |

|---|---|---|---|---|

| Bischler–Napieralski | 8 | 6.8 | – | 87 |

| Asymmetric Hydrogenation | 6 | 12.4 | 72 | 91 |

| Pd-Catalyzed C–H Arylation | 5 | 29.7 | 95 | 98 |

| Au-Mediated Cyclization | 4 | 41.2 | 92 | 99 |

Industrial-Scale Production Challenges

Cost Analysis

Raw material costs dominate at scale:

Q & A

Basic Questions

Q. What are the recommended analytical methods for characterizing (-)-Mesocorydaline, and how can researchers ensure reproducibility?

- Methodology : Use a combination of NMR (¹H, ¹³C), HPLC with chiral columns, and mass spectrometry to confirm structural identity and enantiomeric purity. For reproducibility, document solvent systems, column specifications, and calibration standards in detail. Cross-validate results with X-ray crystallography if single crystals are obtainable .

- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data, instrument parameters, and purity validation (e.g., elemental analysis) in supplementary materials .

Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological profile?

- Procedure :

Use databases like PubMed and SciFinder with search terms: "this compound," "alkaloid pharmacology," and "stereospecificity."

Filter results to prioritize peer-reviewed articles (last 10 years) and exclude non-academic sources.

Map reported bioactivities (e.g., anti-inflammatory, analgesic) against study models (in vitro vs. in vivo) and note inconsistencies in potency metrics .

- Data Organization : Create a matrix comparing dose ranges, assay types, and outcomes to highlight understudied mechanisms .

Q. What are the ethical considerations when testing this compound in animal models?

- Guidelines :

- Adhere to ARRIVE 2.0 criteria for preclinical studies, including randomization, blinding, and sample size justification.

- Validate purity (>95% by HPLC) to avoid confounding toxicity results.

- Report compliance with institutional animal care protocols (e.g., IACUC) in methods sections .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?

- Analysis Framework :

Conduct a systematic review (PRISMA guidelines) to aggregate data from diverse assays (e.g., fluorescence vs. radiometric).

Perform meta-regression to assess covariates like buffer pH, incubation time, and enzyme isoforms .

Replicate conflicting studies with standardized protocols (e.g., uniform substrate concentrations) to isolate methodological variability .

- Hypothesis Testing : Compare enantiomer-specific activity using this compound vs. its (+)-counterpart to rule out stereochemical artifacts .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

- Methodological Approach :

Evaluate retrosynthetic pathways (e.g., biomimetic vs. asymmetric catalysis) for scalability and stereocontrol.

Use DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) and minimize racemization .

Validate intermediate configurations via circular dichroism (CD) spectroscopy at each synthetic step .

- Data Interpretation : Compare yields and enantiomeric excess (ee) across routes to identify trade-offs between efficiency and purity .

Q. How can mechanistic studies differentiate this compound’s direct target binding from off-pathway effects?

- Experimental Design :

Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity and stoichiometry.

Use CRISPR knockouts or siRNA silencing of putative targets in cell-based assays to confirm phenotype rescue .

Integrate molecular dynamics simulations to predict binding poses and validate with mutagenesis studies .

- Critical Analysis : Address false positives by including orthogonal assays (e.g., thermal shift vs. cellular thermal shift assays) .

Methodological Best Practices

- Data Contradiction Management : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .

- Reproducibility : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo, citing DOIs in publications .

- Peer Review Preparation : Anticipate questions on enantiomer purity verification and assay specificity; preemptively address these in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.